molecular formula C9H8ClN3O B12437874 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B12437874
M. Wt: 209.63 g/mol
InChI Key: ZRRODNNHLYFTHH-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with an appropriate amidoxime under basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-amine.

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, such as 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzyl group and the oxadiazole ring, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13)

InChI Key

ZRRODNNHLYFTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)N)Cl

Origin of Product

United States

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